molecular formula C10H13NO B3027542 3-(3-Methylphenyl)-3-oxetanamine CAS No. 1322878-26-1

3-(3-Methylphenyl)-3-oxetanamine

Cat. No. B3027542
CAS RN: 1322878-26-1
M. Wt: 163.22
InChI Key: GANCONMRBUYMQJ-UHFFFAOYSA-N
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Description

Oxetanes, such as 3-(3-Methylphenyl)-3-oxetanamine, are a class of compounds that have gained significant attention in drug discovery due to their unique properties. These compounds can induce profound changes in solubility, lipophilicity, metabolic stability, and conformational preference when they replace functionalities like gem-dimethyl or carbonyl groups . The oxetane ring, in particular, has been identified as a bioisostere for the carbonyl group, suggesting that derivatives like oxetan-3-ol could serve as surrogates for the carboxylic acid functional group . This makes oxetanes versatile candidates for the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of oxetane derivatives has been explored in various studies. A method for preparing a broad variety of novel oxetanes has been established, which is foundational for their extensive use in chemistry and drug discovery . Additionally, a straightforward approach to access structurally diverse 3-aminooxetanes has been described, utilizing the reactivity of oxetan-3-tert-butylsulfinimine and corresponding sulfinylaziridine . Another study reports the synthesis of 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives from 3-oxetan-3-tert-butylsulfinimine and substituted aromatic amines, highlighting the potential of diaminooxetane derivatives as building blocks for future drug discovery .

Molecular Structure Analysis

The molecular structure of oxetanes influences their physical and chemical properties significantly. The incorporation of an oxetane into an aliphatic chain can lead to conformational changes, favoring synclinal arrangements over antiplanar ones . This conformational flexibility can be advantageous in the design of drug molecules, as it may allow for better interactions with biological targets.

Chemical Reactions Analysis

Oxetanes are reactive molecules that can be used in various chemical reactions. For instance, the oxetane ring can be opened to form polyether glycols with pendant substituents, which are useful in polymer synthesis . The reactivity of oxetanes also allows for the formation of oxime ether bonds with aldehydes or ketones, which is crucial for the selective coupling required in drug synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxetanes are influenced by their molecular structure. For example, the substitution of a gem-dimethyl group with an oxetane can significantly increase aqueous solubility and reduce the rate of metabolic degradation . The study of poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] provides insights into the physical properties such as viscosity, glass transition, and decomposition temperatures, as well as surface properties, which are important for material science applications .

Scientific Research Applications

Corrosion Inhibition and Biocorrosion Control

2,5-Bis(n-methylphenyl)-1,3,4-oxadiazole, which is structurally related to 3-(3-Methylphenyl)-3-oxetanamine, has been studied for its inhibitive properties in corrosion and biocorrosion control. These compounds, particularly 3-MPOX, show significant inhibition efficiency in brass corrosion within simulated cooling water systems, suggesting potential applications in industrial corrosion control (Rochdi et al., 2014).

Drug Discovery and Synthesis

The oxetane ring, a key structural element in 3-(3-Methylphenyl)-3-oxetanamine, is valuable in drug discovery. It serves as a bioisostere for both the geminal dimethyl group and the carbonyl group. Research has shown that oxetanes can be synthesized and diversified for potential use in pharmaceuticals (Hamzik & Brubaker, 2010).

Polymer Synthesis and Pharmaceutical Applications

Oxetane, a core component of 3-(3-Methylphenyl)-3-oxetanamine, is extensively utilized in polymer synthesis. C(3)-substituted oxetanes, in particular, contribute to the creation of polyether glycols with specific surface properties upon polymerization. In pharmaceuticals, these compounds are vital for the incorporation of the oxetane moiety into drug molecules, providing structural versatility and enhancing drug properties (Bellinghiere et al., 2015).

Improvement of Chemical Properties in Drugs

Substituting common functionalities like gem-dimethyl or carbonyl groups with an oxetane can significantly alter a drug's solubility, lipophilicity, metabolic stability, and conformational preference. These changes are dependent on the structural context and can be crucial in drug optimization (Wuitschik et al., 2010).

Bioisosteres in Drug Discovery

Investigating oxetanes as bioisosteres, particularly 3,3-diaryloxetanes, reveals their potential to replace certain groups in drug molecules, improving physicochemical properties. This makes oxetanes, including derivatives of 3-(3-Methylphenyl)-3-oxetanamine, valuable in the design and synthesis of new drugs (Dubois et al., 2021).

properties

IUPAC Name

3-(3-methylphenyl)oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)10(11)6-12-7-10/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANCONMRBUYMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298395
Record name 3-Oxetanamine, 3-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-3-oxetanamine

CAS RN

1322878-26-1
Record name 3-Oxetanamine, 3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322878-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanamine, 3-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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